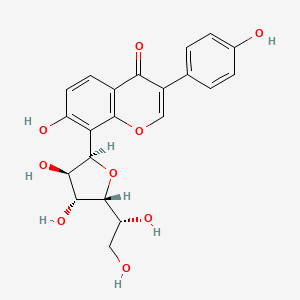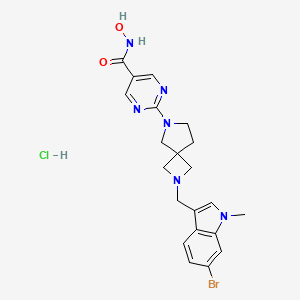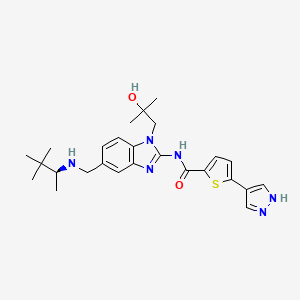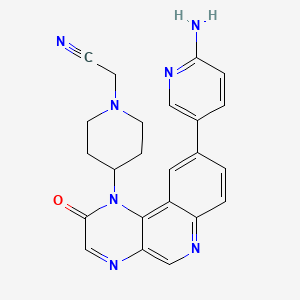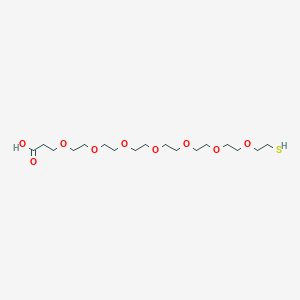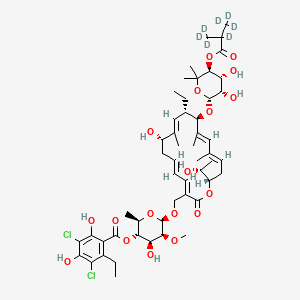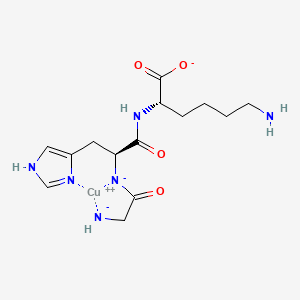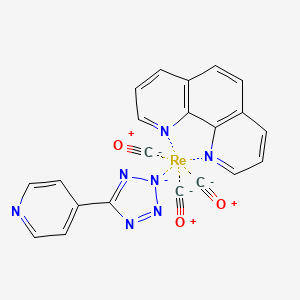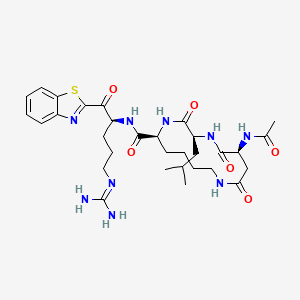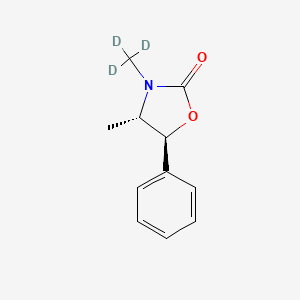![molecular formula C27H38N6O5S B12424838 (R)-N-(2-Methoxy-5-(1-methyl-4-((1-(2-(tetrahydro-2H-pyran-4-yl)ethyl)piperidin-3-yl)methoxy)-1H-pyrazolo[3,4-b]pyridin-6-yl)pyridin-3-yl)methanesulfonamide](/img/structure/B12424838.png)
(R)-N-(2-Methoxy-5-(1-methyl-4-((1-(2-(tetrahydro-2H-pyran-4-yl)ethyl)piperidin-3-yl)methoxy)-1H-pyrazolo[3,4-b]pyridin-6-yl)pyridin-3-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PI3Kdelta Inhibitor 1 is a selective inhibitor targeting the phosphoinositide 3-kinase delta (PI3Kδ) isoform. PI3Kδ is a member of the phosphoinositide 3-kinase family, which plays a crucial role in various cellular processes, including cell growth, proliferation, differentiation, and survival. PI3Kδ is predominantly expressed in leukocytes and is involved in immune cell signaling. The inhibition of PI3Kδ has shown significant potential in treating various hematological malignancies and autoimmune diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of PI3Kdelta Inhibitor 1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route may vary depending on the specific structure of the inhibitor. Commonly, the synthesis involves the use of organic solvents, catalysts, and reagents under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of PI3Kdelta Inhibitor 1 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed for quality assurance .
Analyse Chemischer Reaktionen
Types of Reactions: PI3Kdelta Inhibitor 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the molecule .
Wissenschaftliche Forschungsanwendungen
PI3Kdelta Inhibitor 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PI3K signaling pathway and its role in cellular processes.
Biology: Employed in research to understand the role of PI3Kδ in immune cell signaling and function.
Medicine: Investigated for its therapeutic potential in treating hematological malignancies, such as chronic lymphocytic leukemia, and autoimmune diseases.
Industry: Utilized in the development of new drugs targeting the PI3K pathway .
Wirkmechanismus
PI3Kdelta Inhibitor 1 exerts its effects by selectively inhibiting the PI3Kδ isoform. PI3Kδ is involved in the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key step in the PI3K/Akt signaling pathway. By inhibiting PI3Kδ, the compound prevents the activation of downstream signaling molecules, such as Akt, leading to reduced cell proliferation and survival. This mechanism is particularly effective in targeting cancer cells and modulating immune responses .
Vergleich Mit ähnlichen Verbindungen
PI3Kdelta Inhibitor 1 is compared with other PI3K inhibitors, such as:
Idelalisib: The first approved PI3Kδ inhibitor for cancer therapy.
Alpelisib: A PI3Kα-specific inhibitor used in the treatment of breast cancer.
GDC-0077: Another PI3Kα-specific inhibitor undergoing clinical trials for cancer treatment.
Uniqueness: PI3Kdelta Inhibitor 1 is unique in its high selectivity for the PI3Kδ isoform, making it particularly effective in targeting hematological malignancies and autoimmune diseases. Its specificity reduces off-target effects and improves its therapeutic index compared to other PI3K inhibitors .
Eigenschaften
Molekularformel |
C27H38N6O5S |
|---|---|
Molekulargewicht |
558.7 g/mol |
IUPAC-Name |
N-[2-methoxy-5-[1-methyl-4-[[(3R)-1-[2-(oxan-4-yl)ethyl]piperidin-3-yl]methoxy]pyrazolo[3,4-b]pyridin-6-yl]pyridin-3-yl]methanesulfonamide |
InChI |
InChI=1S/C27H38N6O5S/c1-32-26-22(16-29-32)25(14-23(30-26)21-13-24(31-39(3,34)35)27(36-2)28-15-21)38-18-20-5-4-9-33(17-20)10-6-19-7-11-37-12-8-19/h13-16,19-20,31H,4-12,17-18H2,1-3H3/t20-/m1/s1 |
InChI-Schlüssel |
IHEZCWZVYIBFRC-HXUWFJFHSA-N |
Isomerische SMILES |
CN1C2=C(C=N1)C(=CC(=N2)C3=CC(=C(N=C3)OC)NS(=O)(=O)C)OC[C@@H]4CCCN(C4)CCC5CCOCC5 |
Kanonische SMILES |
CN1C2=C(C=N1)C(=CC(=N2)C3=CC(=C(N=C3)OC)NS(=O)(=O)C)OCC4CCCN(C4)CCC5CCOCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



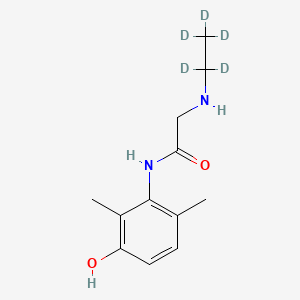
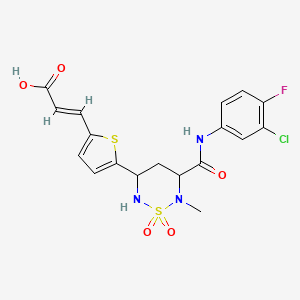
![2-fluoro-6-[[(3S)-oxolan-3-yl]amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide](/img/structure/B12424794.png)
